N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-2-21-13-11-17-16-10(18(11)5-4-14-13)7-15-12(19)9-3-6-20-8-9/h4-5,9H,2-3,6-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHQORITWJJFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolo-pyrazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxy group is introduced via an alkylation reaction using ethyl halides in the presence of a base like potassium carbonate.
The final step involves the coupling of the triazolo-pyrazine intermediate with tetrahydrofuran-3-carboxylic acid. This coupling reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound is part of the triazolo[4,3-a]pyrazine class, which is known for its diverse biological activities. Research indicates that derivatives of this class exhibit significant anti-cancer and anti-inflammatory properties. Specifically, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide may act as a dual inhibitor targeting c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical in cancer therapy .
Table 1: Biological Activities of Related Compounds
| Compound Name | Notable Activity |
|---|---|
| 7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazine | Anti-cancer activity |
| N-(2-(5-methyl-[1,2,4]triazole))benzamide | Antimicrobial properties |
| 5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Inhibitory effects on kinases |
| N-(6-fluoropyridin-3-yl)-[1,2,4]triazole | Selective kinase inhibition |
Therapeutic Potential
The therapeutic potential of this compound has been highlighted in recent studies focusing on cancer treatment. For instance:
- Case Study 1 : A study demonstrated that compounds with similar structures exhibited potent anti-tumor activity by down-regulating estrogen receptors in breast cancer cell lines such as MCF-7 and BT474 .
- Case Study 2 : Another report indicated that derivatives targeting c-Met showed promise in combination therapies for advanced non-small cell lung cancer (NSCLC), enhancing the efficacy of existing treatments .
Mechanism of Action
The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The triazolo-pyrazine core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Ethoxy vs. Hydroxy/Oxo Substituents : The ethoxy group in the target compound likely enhances metabolic stability compared to the hydroxy analog (prone to glucuronidation) and increases lipophilicity relative to the oxo-substituted derivatives (polar carbonyl group) .
- This contrasts with the 2-phenyltriazole-4-carboxamide in , which may enhance π-π stacking interactions but reduce solubility.
Physicochemical and Pharmacokinetic Properties
- Solubility : The ethoxy group and tetrahydrofuran ring balance lipophilicity, suggesting moderate solubility in both aqueous and lipid environments. This contrasts with hydroxy-substituted analogs (higher aqueous solubility) and fluorinated heterocycles (e.g., ), where fluorine atoms enhance lipid solubility .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ω-(7-aryl-8-oxo-triazolopyrazin-3-yl)alkylcarboxamides, utilizing carbonyldiimidazole-mediated amide coupling (yields: 50–92%) .
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Compound Overview
Chemical Structure:
The compound features a tetrahydrofuran moiety linked to an ethoxy-substituted triazolo[4,3-a]pyrazine. The structural complexity suggests a rich potential for biological interactions.
Molecular Formula: C₁₄H₁₇N₇O₂
Molecular Weight: 315.33 g/mol
CAS Number: 2034201-25-5
Synthesis
The synthesis of this compound typically involves the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with suitable carboxamide derivatives under controlled conditions. This process may include the use of organic solvents and specific catalysts to enhance yield and purity .
Anticancer Properties
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activities. Specifically, derivatives have been shown to act as dual inhibitors of c-Met and VEGFR-2, which are critical targets in cancer therapy. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide | Anti-cancer activity | |
| N-(6-fluoropyridin-3-yl)-[1,2,4]triazole | Selective kinase inhibition |
Antimicrobial Activity
This compound has also demonstrated moderate to good antibacterial activity against various strains. This suggests its potential as an antimicrobial agent in therapeutic applications .
Anti-inflammatory Effects
Similar compounds within the pyrazole family have shown anti-inflammatory properties. The mechanisms often involve inhibition of key inflammatory pathways and cytokine production .
Study on Erythrocyte Toxicity
In a study assessing the antioxidant properties of related compounds against toxicity in fish erythrocytes exposed to pollutants like 4-nonylphenol, certain derivatives showed significant protective effects. This highlights the potential for triazolo-pyrazine derivatives in mitigating oxidative stress .
In Vitro Studies on Cancer Cell Lines
In vitro studies have indicated that various derivatives exhibit cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal human cells (HEK-293). For example:
| Compound | IC50 (µM) | IC90 (µM) | Cell Type |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis H37Ra |
| Compound B | 2.18 | 40.32 | HEK-293 |
These findings suggest a promising therapeutic index for further development .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s bioactivity is influenced by its triazolopyrazine core, ethoxy substituent at position 8, and the tetrahydrofuran-3-carboxamide moiety. The ethoxy group enhances metabolic stability, while the carboxamide facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). The triazolopyrazine core contributes to π-π stacking interactions critical for binding .
Q. Which spectroscopic techniques are essential for confirming its structural identity?
Key methods include:
- 1H/13C NMR : To verify substituent positions and confirm stereochemistry.
- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy.
- X-ray crystallography (if crystalline): Resolves 3D conformation and bond angles .
Q. What synthetic strategies are typically employed to prepare this compound?
A multi-step approach is common:
- Heterocycle Formation : Cyclocondensation of pyrazine precursors with hydrazine derivatives under reflux.
- Etherification : Introduction of the ethoxy group using NaH or K2CO3 in DMF.
- Amide Coupling : EDCI/HOBt-mediated coupling between the triazolopyrazine intermediate and tetrahydrofuran-3-carboxylic acid .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in triazolopyrazine formation is controlled by:
- Temperature : Lower temperatures (0–5°C) favor kinetic control for desired regioisomers.
- Catalysts : Transition metals (e.g., CuI) or Brønsted acids (e.g., p-TsOH) direct cyclization pathways.
- Protecting Groups : Temporary protection of reactive sites (e.g., tert-butyloxycarbonyl for amines) prevents side reactions .
Q. What methodologies resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic data?
Contradictions often arise from poor solubility or metabolic instability. Strategies include:
- Prodrug Design : Mask polar groups (e.g., esterification of carboxamide) to enhance bioavailability.
- Metabolic Profiling : LC-MS/MS identifies major metabolites; structural analogs with halogenation (e.g., CF3) improve stability .
- Nanoparticle Encapsulation : Enhances tissue penetration and reduces clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
